molecular formula H2INa3O6 B1313021 Sodium paraperiodate CAS No. 13940-38-0

Sodium paraperiodate

Cat. No. B1313021
CAS RN: 13940-38-0
M. Wt: 293.89 g/mol
InChI Key: DSYMXPNUZLZKOA-UHFFFAOYSA-K
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Description

Sodium paraperiodate is a chemical compound with the molecular formula H2INa3O6 . It is also known as sodium hydrogen periodate and sodium triparaperiodate . It is a white powder that is very slightly soluble in water but soluble in concentrated sodium hydroxide solutions . It is used in solution to open saccharide rings between vicinal diols leaving two aldehyde groups .


Synthesis Analysis

Sodium paraperiodate can be synthesized by converting an iodine compound into sodium paraperiodate in the presence of Na+ ions using an alkali metal hydroxide and an alkali metal hypochlorite . Another method involves treating sodium p-periodate with an acid in an aqueous solution, separating the formed sodium m-periodate crystals, and adding alkali to the mother liquor .


Molecular Structure Analysis

Sodium metaperiodate (NaIO4) forms tetragonal crystals consisting of slightly distorted IO−4 ions with average I–O bond distances of 1.775 Å; the Na+ ions are surrounded by 8 oxygen atoms at distances of 2.54 and 2.60 Å . Sodium hydrogen periodate (Na2H3IO6) forms orthorhombic crystals .


Chemical Reactions Analysis

Sodium periodate can be used in solution to open saccharide rings between vicinal diols leaving two aldehyde groups . This process is often used in labeling saccharides with fluorescent molecules or other tags such as biotin .


Physical And Chemical Properties Analysis

Sodium paraperiodate has a melting point of over 310°C and a density of 3.86 . It is soluble in concentrated sodium hydroxide solutions . It is a white powder and is very slightly soluble in water .

Mechanism of Action

Target of Action

Sodium paraperiodate, an inorganic salt, primarily targets vicinal diols , which are molecules containing two hydroxyl groups on adjacent carbon atoms . These diols are often found in saccharides, making them a key target for sodium paraperiodate .

Mode of Action

Sodium paraperiodate acts as a strong oxidizing agent . It interacts with its targets (vicinal diols) by breaking the carbon-carbon bond between the two hydroxyl groups . This oxidative cleavage results in the formation of two aldehyde or ketone groups .

Biochemical Pathways

The action of sodium paraperiodate affects the biochemical pathways involving saccharides. By cleaving the carbon-carbon bonds in vicinal diols, it can open saccharide rings, leading to the formation of linear structures with terminal aldehyde groups . This transformation can significantly alter the biochemical properties and reactivities of the saccharides, affecting their interactions with other molecules and their roles in various biochemical pathways.

Pharmacokinetics

Its solubility in water suggests that it can be readily absorbed and distributed in aqueous biological environments. Its metabolic fate would largely depend on the biochemical reactions it undergoes, particularly its oxidation of vicinal diols.

Result of Action

The primary molecular effect of sodium paraperiodate’s action is the transformation of vicinal diols into aldehyde or ketone groups . This can lead to significant changes in the molecular structure and properties of the affected compounds. At the cellular level, these changes can affect various processes, such as cell signaling and energy metabolism, depending on the specific roles of the transformed molecules.

Action Environment

The action of sodium paraperiodate can be influenced by various environmental factors. For instance, its oxidative activity can be affected by the presence of other oxidizing or reducing agents. Moreover, its stability and efficacy can be influenced by factors such as pH and temperature

Safety and Hazards

Sodium paraperiodate may intensify fire as it is an oxidizer . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

trisodium;dihydroxy-trioxido-oxo-λ7-iodane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/H5IO6.3Na/c2-1(3,4,5,6)7;;;/h(H5,2,3,4,5,6,7);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYMXPNUZLZKOA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OI(=O)(O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2INa3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70930461
Record name Trisodium [dihydroxy(oxo)-lambda~7~-iodanetriyl]tris(oxidanide)
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Molecular Weight

293.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name Sodium paraperiodate
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Product Name

Sodium paraperiodate

CAS RN

13940-38-0
Record name Periodic acid (H5IO6), sodium salt (1:3)
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Record name Trisodium [dihydroxy(oxo)-lambda~7~-iodanetriyl]tris(oxidanide)
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Record name Trisodium dihydrogenorthoperiodate
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Q & A

Q1: What is Sodium paraperiodate primarily used for in chemical synthesis?

A1: Sodium paraperiodate (Na3H2IO6) is widely recognized as a powerful oxidizing agent in organic chemistry. Its primary use lies in the oxidative cleavage of various functional groups. [, , , ] For instance, it efficiently cleaves alkenes [, ] and epoxides [] to generate their corresponding aldehydes. This characteristic makes it a valuable reagent in synthetic transformations.

Q2: Can you elaborate on the mechanism of action of Sodium paraperiodate in alkene cleavage?

A2: While the exact mechanism is still under investigation, it is generally accepted that Sodium paraperiodate forms a cyclic intermediate with the alkene. This intermediate then undergoes a rearrangement, leading to the cleavage of the carbon-carbon double bond and the formation of two aldehyde groups. This process is typically carried out in aqueous solutions, making it a relatively mild and environmentally friendly approach. [, ]

Q3: Are there any advantages of using Sodium paraperiodate over other oxidizing agents?

A3: Yes, Sodium paraperiodate exhibits good selectivity for specific functional groups, minimizing unwanted side reactions. Additionally, its reactions can be carried out in water [, , ], which aligns with green chemistry principles.

Q4: How is Sodium paraperiodate used in the synthesis of dialdehyde starch?

A4: Sodium paraperiodate plays a critical role in the oxidation of starch to produce dialdehyde starch. [] This process involves the selective oxidation of the vicinal hydroxyl groups in starch by Sodium paraperiodate, leading to the formation of aldehyde functionalities. The spent oxidant can then be regenerated using alkaline hypochlorite, allowing for a more sustainable process. []

Q5: What are the key structural features of Sodium paraperiodate?

A5: Sodium paraperiodate (Na3H2IO6) is an ionic compound. The anion, periodate (IO65-), possesses a central iodine atom surrounded by six oxygen atoms in an octahedral geometry. This highly oxidized state of iodine contributes to the compound's strong oxidizing properties.

Q6: Are there any analytical applications for Sodium paraperiodate?

A6: Sodium paraperiodate is utilized in analytical chemistry for the detection of specific compounds. For example, it has been employed in the detection of manganese. []

Q7: What are the safety considerations when handling Sodium paraperiodate?

A7: As a strong oxidizer, Sodium paraperiodate should be handled with caution. It is essential to avoid contact with combustible materials and to store it properly. It's recommended to consult the material safety data sheet (MSDS) before handling this compound.

Q8: Is there potential for recycling Sodium paraperiodate in chemical processes?

A8: Yes, research suggests the possibility of recycling spent Sodium paraperiodate. For instance, in the dialdehyde starch production process, alkaline hypochlorite can regenerate the spent oxidant, highlighting its potential for sustainable use. []

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